Cas no 188534-09-0 (1-(4-fluorophenoxy)-3-iodobenzene)

1-(4-fluorophenoxy)-3-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Fluorophenoxy)iodobenzene
- 4-Fluoro-3'-iododiphenyl ether
- 4-Fluoro-3-Iododiphenyl Ether
- 1-fluoro-4-(3-iodophenoxy)benzene
- 1-(4-Fluorophenoxy)-3-iodobenzene
- CL8609
- Benzene, 1-(4-fluorophenoxy)-3-iodo-
- PS-11235
- 3-(4-fluoro-phenoxy)-iodobenzene
- AKOS015900063
- 188534-09-0
- FT-0676178
- 4-FLUORO-3/'-IODODIPHENYL ETHER
- DTXSID70372004
- MFCD00236611
- JMULVRBKALQNIW-UHFFFAOYSA-N
- 4-fluoro-3'-iododiphenylether
- CS-0156876
- SCHEMBL805918
- 4-Fluoro-3\\'-iododiphenyl ether
- 1-(4-fluorophenoxy)-3-iodobenzene
-
- MDL: MFCD00236611
- Inchi: 1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
- InChI Key: JMULVRBKALQNIW-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)I
Computed Properties
- Exact Mass: 313.96000
- Monoisotopic Mass: 313.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- XLogP3: 4.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.685
- Melting Point: 52-54°C
- Boiling Point: 324.551 ℃ at 760 mmHg
- Flash Point: 150.1°C
- Refractive Index: 1.621
- PSA: 9.23000
- LogP: 4.22260
- Vapor Pressure: No data available
1-(4-fluorophenoxy)-3-iodobenzene Security Information
- Signal Word:Warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H315 (100%) H319 (100%) H335 (100%)
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
- HazardClass:IRRITANT
1-(4-fluorophenoxy)-3-iodobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(4-fluorophenoxy)-3-iodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 003848-1g |
4-Fluoro-3'-iododiphenyl ether |
188534-09-0 | 1g |
$69.00 | 2024-07-19 | ||
abcr | AB229296-5 g |
4-Fluoro-3'-iododiphenyl ether |
188534-09-0 | 5g |
€449.90 | 2023-04-27 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB136-200mg |
1-(4-fluorophenoxy)-3-iodobenzene |
188534-09-0 | 95+% | 200mg |
205.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB136-50mg |
1-(4-fluorophenoxy)-3-iodobenzene |
188534-09-0 | 95+% | 50mg |
91.0CNY | 2021-07-13 | |
TRC | F401478-500mg |
4-Fluoro-3'-iododiphenyl Ether |
188534-09-0 | 500mg |
$ 160.00 | 2022-06-05 | ||
Apollo Scientific | PC3401-250mg |
4-Fluoro-3'-iododiphenyl ether |
188534-09-0 | 97% | 250mg |
£19.00 | 2023-09-01 | |
eNovation Chemicals LLC | Y0993722-25g |
1-(4-Fluorophenoxy)-3-iodobenzene |
188534-09-0 | 95% | 25g |
$1250 | 2024-08-02 | |
abcr | AB229296-5g |
4-Fluoro-3'-iododiphenyl ether; . |
188534-09-0 | 5g |
€264.00 | 2025-02-21 | ||
abcr | AB229296-1g |
4-Fluoro-3'-iododiphenyl ether; . |
188534-09-0 | 1g |
€120.10 | 2025-02-21 | ||
A2B Chem LLC | AD62135-5g |
4-Fluoro-3'-iododiphenyl ether |
188534-09-0 | 95% | 5g |
$105.00 | 2024-04-20 |
1-(4-fluorophenoxy)-3-iodobenzene Related Literature
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on 1-(4-fluorophenoxy)-3-iodobenzene
Comprehensive Overview of 1-(4-fluorophenoxy)-3-iodobenzene (CAS No. 188534-09-0): Properties, Applications, and Industry Insights
1-(4-fluorophenoxy)-3-iodobenzene (CAS No. 188534-09-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This halogenated aromatic ether features a unique combination of fluorine and iodine substituents, making it a valuable intermediate in synthetic chemistry. The compound's molecular structure, C12H8FIO, exhibits distinct electronic properties due to the electron-withdrawing effects of both halogens, which influence its reactivity in cross-coupling reactions.
Recent studies highlight the growing demand for iodoarene derivatives like 1-(4-fluorophenoxy)-3-iodobenzene in Suzuki-Miyaura coupling and Ullmann-type reactions, particularly for constructing complex biaryl structures. Researchers are actively exploring its potential in developing fluorinated liquid crystals for advanced display technologies, where the 4-fluorophenoxy moiety contributes to improved thermal stability. The compound's role as a precursor in PET radiotracer synthesis has also emerged as a key area of investigation, addressing the need for more efficient diagnostic agents.
From a commercial perspective, CAS 188534-09-0 has seen increased procurement activity due to its utility in high-performance polymer development. Manufacturers emphasize its importance in creating heat-resistant resins with applications in aerospace and electronics. Analytical data reveals that the iodobenzene core provides exceptional rigidity to polymer backbones, while the fluorine substitution enhances chemical resistance - properties highly sought after in next-generation materials.
Quality control protocols for 1-(4-fluorophenoxy)-3-iodobenzene typically involve HPLC purity analysis (≥98%) and mass spectrometry verification. Storage recommendations specify amber glass containers under inert atmosphere to prevent potential photo-dehalogenation, with stability studies showing optimal preservation at -20°C. These handling procedures reflect the compound's sensitivity to light and oxidative conditions, which are critical considerations for research applications.
The synthesis of 188534-09-0 commonly proceeds through nucleophilic aromatic substitution of 3-iodophenol with 4-fluorophenyl derivatives, with modern optimization focusing on catalytic methods to improve atom economy. Recent patent literature describes innovative approaches using phase-transfer catalysts that achieve yields exceeding 85%, significantly reducing the environmental impact compared to traditional stoichiometric processes. This aligns with the pharmaceutical industry's push toward green chemistry principles in intermediate manufacturing.
Market analysts note that pricing for 1-(4-fluorophenoxy)-3-iodobenzene remains stable in the $150-$200 per gram range for research quantities, reflecting its niche status as a low-volume specialty chemical. Supply chain data indicates consistent availability from major suppliers in North America and Europe, with lead times typically under six weeks for custom synthesis projects. The compound's REACH compliance status and comprehensive SDS documentation facilitate its global distribution for legitimate research purposes.
Emerging applications in organic electronics have further expanded the relevance of CAS 188534-09-0. Materials scientists are investigating its incorporation into hole-transport layers for OLED devices, where the fluorine-iodine synergy appears to enhance charge carrier mobility. Concurrently, computational chemistry studies utilizing DFT calculations provide theoretical insights into the compound's electronic structure, supporting rational design of derivatives with tailored properties.
Safety evaluations classify 1-(4-fluorophenoxy)-3-iodobenzene as requiring standard laboratory precautions, with particular attention to halogenated compound handling protocols. While not classified as acutely toxic, appropriate PPE including nitrile gloves and fume hood containment are recommended during manipulation. These precautions mirror best practices for handling similar aryl iodide compounds in research settings.
Looking forward, industry experts anticipate growing utilization of 188534-09-0 in medicinal chemistry campaigns targeting selective enzyme inhibitors. The compound's structural features make it particularly suitable for developing kinase-directed probes, with several research groups reporting promising preliminary results. This aligns with broader trends in targeted drug discovery where halogenated scaffolds play increasingly important roles.
For researchers sourcing 1-(4-fluorophenoxy)-3-iodobenzene, verification of NMR spectral data (characteristic signals at 7.8 ppm for ortho protons) and melting point (92-94°C) serves as crucial quality indicators. Reputable suppliers typically provide comprehensive analytical certificates including CHN elemental analysis results, ensuring material integrity for sensitive applications. These quality benchmarks have become particularly important as the compound sees expanded use in high-throughput screening platforms.
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